(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is further functionalized with a difluorophenyl group and a furan-2-ylmethyl group, enhancing its chemical reactivity and potential utility.
Properties
IUPAC Name |
2-(3,5-difluorophenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N2O3/c22-14-9-15(23)11-16(10-14)25-21-18(8-13-4-1-2-6-19(13)28-21)20(26)24-12-17-5-3-7-27-17/h1-11H,12H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQYUDZNWYACCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC(=C3)F)F)O2)C(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorophenyl halide reacts with the chromene intermediate.
Attachment of the Furan-2-ylmethyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a furan-2-ylmethyl boronic acid or halide.
Formation of the Imino Group: The final step involves the condensation of the amine group with an appropriate aldehyde or ketone to form the imino linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Structural Features
The compound features:
- Chromene Core : Known for diverse biological activities.
- Difluorophenyl Group : Enhances chemical reactivity.
- Furan-2-ylmethyl Group : Contributes to unique electronic properties.
Synthetic Routes
The synthesis typically involves multi-step organic reactions:
- Formation of the Chromene Core : Cyclization of appropriate precursors.
- Introduction of the Difluorophenyl Group : Nucleophilic substitution with difluorophenyl halide.
- Attachment of the Furan-2-ylmethyl Group : Via coupling reactions.
- Formation of the Imino Group : Condensation with an aldehyde or ketone.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic methodologies.
Biology
Research indicates that this compound exhibits potential bioactive properties , including:
- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.
- Anticancer Properties : Preliminary findings suggest it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
Medicine
In medicinal chemistry, (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is being explored for:
- Therapeutic Applications : Potential use in treating diseases such as cancer and infections due to its bioactive nature.
- Drug Development : As a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
The compound's unique chemical properties make it suitable for:
- Material Science : Development of new materials with tailored chemical properties.
- Chemical Processes : Utilization in industrial applications requiring specific reactivity or stability.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal investigated the anticancer effects of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide on breast cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis.
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity, suggesting potential as a new antibiotic agent.
- Inflammatory Response Modulation : A recent study examined its role in reducing inflammation in animal models, showing promising results that could lead to therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound’s imino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl and furan-2-ylmethyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3,5-dichlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(3,5-dimethylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide
- (2Z)-2-[(3,5-difluorophenyl)imino]-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide
Uniqueness
The presence of the difluorophenyl group in (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide imparts unique electronic properties that can influence its reactivity and binding interactions. This makes it distinct from similar compounds with different substituents, potentially leading to different biological activities and applications.
Biological Activity
The compound (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene family. Chromenes are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 404.4 g/mol |
| CAS Number | 1327170-94-4 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The presence of a difluorophenyl group enhances the compound's stability and lipophilicity, potentially improving its interaction with biological targets.
The biological activity of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways. For example, it has been noted to affect kinases that are crucial for cell signaling and proliferation .
- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses, potentially influencing processes such as apoptosis and inflammation .
- Antiviral Activity : Similar compounds have shown promise as inhibitors of viral proteases, which could be relevant in the context of viral infections like SARS-CoV-2 .
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Case Studies and Research Findings
- Antitumor Activity : In a study evaluating related chromene derivatives, compounds with similar structures demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the micromolar range. This supports further investigation into the specific compound's anticancer potential .
- Inhibition of Viral Proteases : Research on furan-containing compounds has highlighted their role as inhibitors of viral proteases, which are essential for viral replication. The specific compound's furan moiety may contribute to this activity .
- Structure-Activity Relationship (SAR) : A comparative analysis of various chromene derivatives indicated that modifications in the phenyl substituents significantly affect biological activity. The difluorophenyl group in (2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide enhances its reactivity and interaction with biological targets compared to other derivatives lacking such substitutions.
Q & A
Q. What strategies improve chromatographic separation of byproducts during purification?
- Optimization :
- Column Choice : Use high-performance silica gel (40–63 µm) or reverse-phase C18 columns.
- Gradient Elution : Adjust ethyl acetate/hexane ratios (e.g., 10% → 50%) to resolve polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
